molecular formula C13H11N3O4 B14805753 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol

4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol

Cat. No.: B14805753
M. Wt: 273.24 g/mol
InChI Key: CEYDIMIHVHBGHL-RIYZIHGNSA-N
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Description

4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol is an organic compound with a complex structure that includes both nitrophenyl and benzenediol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol typically involves the reaction of 4-nitrophenylhydrazine with 1,2-benzenediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl and benzenediol derivatives, such as:

Uniqueness

What sets 4-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,2-benzenediol apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are desired .

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,2-diol

InChI

InChI=1S/C13H11N3O4/c17-12-6-1-9(7-13(12)18)8-14-15-10-2-4-11(5-3-10)16(19)20/h1-8,15,17-18H/b14-8+

InChI Key

CEYDIMIHVHBGHL-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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